9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride
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Overview
Description
9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride is a synthetic compound belonging to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique spiro structure of this compound contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride typically involves the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone . This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate under reflux conditions. The resulting intermediate is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in cell division .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Known for its anticancer activity.
1,4-Benzoxazepine: Exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Benzothiazepine: Used in the treatment of cardiovascular diseases.
Uniqueness
9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride is unique due to its spiro structure and fluorine substitution, which enhance its chemical stability and biological activity. This compound’s distinct properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
9-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.2ClH/c14-10-2-1-3-11-12(10)17-13(6-9-16-11)4-7-15-8-5-13;;/h1-3,15-16H,4-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQYVFBCULAGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=C(O2)C(=CC=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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